molecular formula C19H20F3N3O2 B12487205 1-(4-Nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(4-Nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B12487205
M. Wt: 379.4 g/mol
InChI Key: UHNGKVBPBZXFOA-UHFFFAOYSA-N
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Description

1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a piperazine ring substituted with a 4-nitrophenylmethyl group and a 2-(trifluoromethyl)phenylmethyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

Scientific Research Applications

1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-nitrophenyl)methyl]-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine is unique due to the presence of both the nitrophenyl and trifluoromethylphenyl groups.

Properties

Molecular Formula

C19H20F3N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C19H20F3N3O2/c20-19(21,22)18-4-2-1-3-16(18)14-24-11-9-23(10-12-24)13-15-5-7-17(8-6-15)25(26)27/h1-8H,9-14H2

InChI Key

UHNGKVBPBZXFOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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